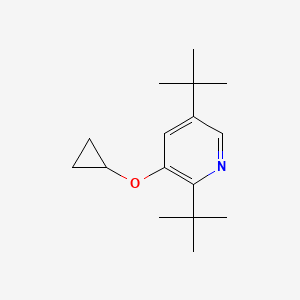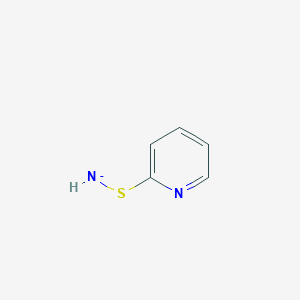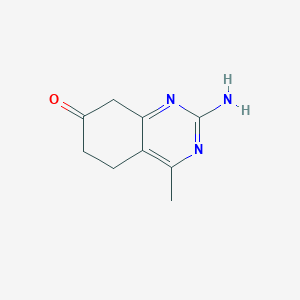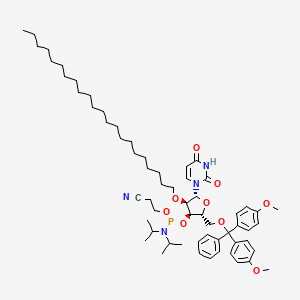
2,5-DI-Tert-butyl-3-cyclopropoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-DI-Tert-butyl-3-cyclopropoxypyridine is an organic compound characterized by the presence of two tert-butyl groups and a cyclopropoxy group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI-Tert-butyl-3-cyclopropoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dibromo-3-cyclopropoxypyridine with tert-butyl lithium in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
化学反应分析
Types of Reactions: 2,5-DI-Tert-butyl-3-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropoxy groups.
Substitution: Substituted derivatives with various nucleophiles replacing the cyclopropoxy group.
科学研究应用
2,5-DI-Tert-butyl-3-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用机制
The mechanism of action of 2,5-DI-Tert-butyl-3-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes.
相似化合物的比较
2,6-Di-tert-butylpyridine: Similar in structure but lacks the cyclopropoxy group.
3,5-Di-tert-butylcatechol: Contains tert-butyl groups but has a different core structure.
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl: Shares tert-butyl groups but has a different ring system.
Uniqueness: 2,5-DI-Tert-butyl-3-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC 名称 |
2,5-ditert-butyl-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)11-9-13(18-12-7-8-12)14(17-10-11)16(4,5)6/h9-10,12H,7-8H2,1-6H3 |
InChI 键 |
YDWFNXLDSJEGGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(N=C1)C(C)(C)C)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)










![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)

